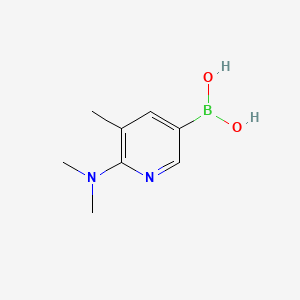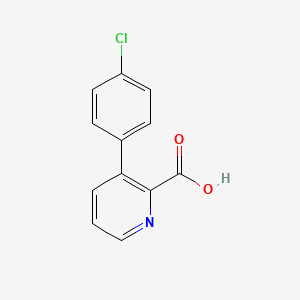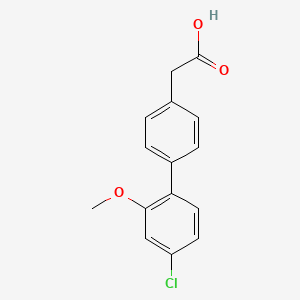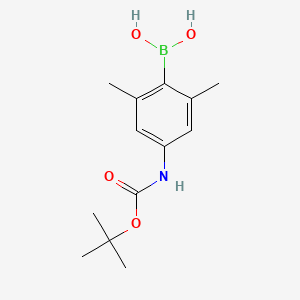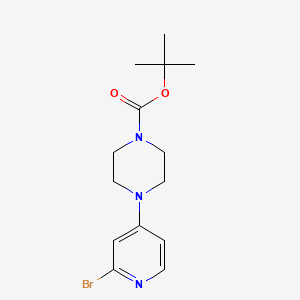
tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperazine ring
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of more complex molecules.
Ligand Design: It is used in the design of ligands for coordination chemistry and catalysis.
Biology:
Biological Probes: The compound is utilized as a probe in biological studies to investigate receptor-ligand interactions.
Drug Discovery: It is explored as a potential lead compound in drug discovery programs targeting various diseases.
Medicine:
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry:
Material Science: It finds applications in the development of advanced materials with specific properties.
Chemical Manufacturing: The compound is employed in the production of specialty chemicals and fine chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is often used as an intermediate in the synthesis of various biologically active compounds .
Mode of Action
As an intermediate, its role is typically to contribute structural elements to the final active compound in a synthetic pathway .
Action Environment
The action environment of this compound can influence its stability and efficacy. It is recommended to store the compound in an inert atmosphere at 2-8°C . Environmental factors such as temperature, light, and humidity can affect the stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2-bromopyridine with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized products with additional functional groups
- Reduced piperidine derivatives
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The position of the bromine atom and the nature of the heterocyclic ring (pyridine vs. pyrimidine) distinguish these compounds from tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate.
- Reactivity: The reactivity of these compounds can vary based on the electronic effects of the substituents and the ring system.
- Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may differ based on their unique structural features .
Propriétés
IUPAC Name |
tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFWKVSJYHFRGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
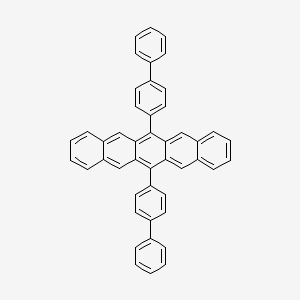
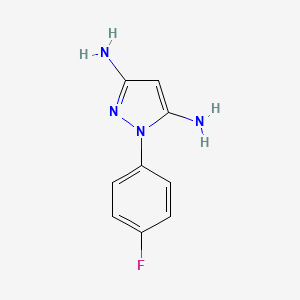
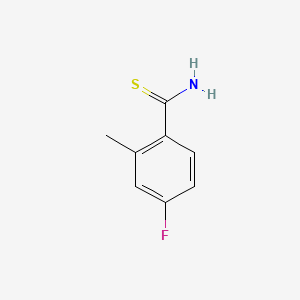
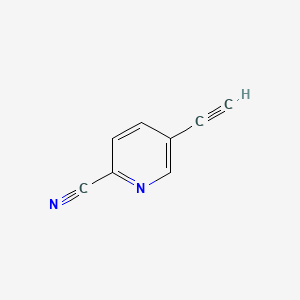
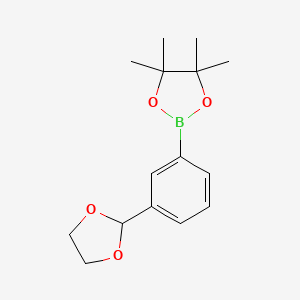
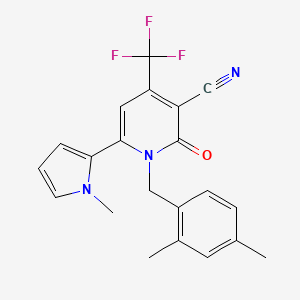

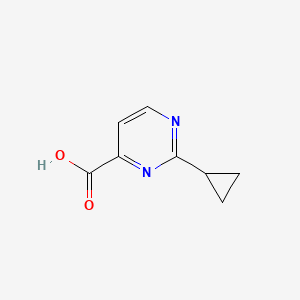
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)
![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)
